molecular formula C8H12F2O B2434727 4,4-Difluoro-2,2-dimethylcyclohexan-1-one CAS No. 2253630-00-9

4,4-Difluoro-2,2-dimethylcyclohexan-1-one

Cat. No.: B2434727
CAS No.: 2253630-00-9
M. Wt: 162.18
InChI Key: MTBQOZWBYPNYIQ-UHFFFAOYSA-N
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Description

Significance of gem-Difluorinated Organic Scaffolds in Synthetic Chemistry

The gem-difluorinated methylene (B1212753) group (CF₂) is a key structural motif in contemporary medicinal chemistry. mdpi.com Its incorporation into organic scaffolds can lead to significant improvements in metabolic stability, bioavailability, and binding affinity to biological targets. mdpi.com The replacement of a carbonyl or a methylene group with a CF₂ unit can alter the conformational preferences of a molecule, influence its lipophilicity, and modify the acidity or basicity of nearby functional groups. nih.gov These effects are highly valuable in the design of new therapeutic agents. Saturated fluorinated carbocycles, in particular, are emerging as important components for modern drug discovery. researchgate.net The synthesis of molecules containing the gem-difluorinated moiety is an active area of research, with various methods being developed for the selective introduction of this functional group. rsc.org

Overview of Cyclohexanone (B45756) Derivatives as Versatile Intermediates

Cyclohexanone and its derivatives are fundamental building blocks in organic synthesis. Their rigid, yet conformationally mobile, six-membered ring structure provides a predictable scaffold for the construction of complex molecular architectures. The carbonyl group in cyclohexanones is a versatile functional handle that can undergo a wide range of chemical transformations, including nucleophilic additions, alpha-functionalization, and rearrangements. This reactivity makes cyclohexanone derivatives indispensable intermediates in the synthesis of natural products, pharmaceuticals, and a variety of other organic compounds.

Research Landscape of 4,4-Difluoro-2,2-dimethylcyclohexan-1-one within Fluorinated Carbocycles

Interactive Data Table: Predicted Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₂F₂O
Monoisotopic Mass162.08562 Da
XlogP (predicted)2.0
Predicted Collision Cross Section (CCS) values (Ų) per adduct
[M+H]⁺128.3
[M+Na]⁺137.2
[M-H]⁻129.9
[M+NH₄]⁺153.4
[M+K]⁺135.9
[M+H-H₂O]⁺123.4
[M+HCOO]⁻147.2
[M+CH₃COO]⁻177.6
[M+Na-2H]⁻134.1
[M]⁺123.4
[M]⁻123.4
Data predicted by computational methods. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoro-2,2-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O/c1-7(2)5-8(9,10)4-3-6(7)11/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBQOZWBYPNYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCC1=O)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253630-00-9
Record name 4,4-difluoro-2,2-dimethylcyclohexan-1-one
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Synthetic Methodologies for 4,4 Difluoro 2,2 Dimethylcyclohexan 1 One

Strategies for gem-Difluorination of Cyclohexanone (B45756) Systems

The conversion of a carbonyl group in a cyclohexanone ring to a gem-difluoromethylene group can be broadly approached through two main strategies: electrophilic and nucleophilic fluorination. The choice of method depends heavily on the available precursor and the desired regioselectivity.

Electrophilic fluorination is a powerful method for introducing fluorine atoms into organic molecules, typically at a nucleophilic carbon center. The mechanism generally involves the reaction of an enol or enolate intermediate with an electrophilic fluorine source ("F+"). wikipedia.org For cyclohexanone systems, this reliably results in fluorination at the α-position (the carbon adjacent to the carbonyl).

Commonly used electrophilic fluorinating reagents include N-fluorosulfonimides (e.g., NFSI) and, most notably, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known by the trade name Selectfluor®. numberanalytics.comref.ac.uk Selectfluor® is a stable, crystalline solid that is widely used in both academic and industrial settings for its efficacy and ease of handling. wikipedia.orgref.ac.uk The reaction typically proceeds by attack of the enol form of the ketone on the electrophilic nitrogen-fluorine moiety of the reagent. ref.ac.uk

For the synthesis of 4,4-difluoro-2,2-dimethylcyclohexan-1-one, direct electrophilic fluorination of the 2,2-dimethylcyclohexan-1-one precursor is not a viable strategy. This is because enolization would occur at the α-positions (C-3 and C-5), leading to fluorination at these sites rather than the desired C-4 position. However, this approach could be adapted if a precursor such as 2,2-dimethylcyclohexane-1,4-dione were used, where enolization could potentially be directed to the C-3 or C-5 positions, followed by further synthetic manipulations.

A more direct and widely employed strategy for converting a ketone to a gem-difluoroalkane is nucleophilic deoxyfluorination. commonorganicchemistry.comsigmaaldrich.com This reaction replaces the carbonyl oxygen atom with two fluorine atoms. This transformation is highly effective for synthesizing gem-difluoro compounds from their corresponding ketone precursors. sigmaaldrich.com

The most common reagents for this purpose are sulfur-based fluorinating agents. Diethylaminosulfur trifluoride (DAST) is a versatile and popular reagent for the deoxyfluorination of aldehydes and ketones. commonorganicchemistry.comsigmaaldrich.com However, DAST is known for its thermal instability, which can pose safety risks. commonorganicchemistry.com A more thermally stable alternative is bis(2-methoxyethyl)aminosulfur trifluoride, known as Deoxo-Fluor®. commonorganicchemistry.com Both reagents convert ketones to gem-difluorides under relatively mild conditions. Sulfur tetrafluoride (SF₄) is another powerful deoxyfluorinating agent, though its gaseous nature and high toxicity require specialized handling procedures.

The general mechanism involves the initial reaction of the ketone's carbonyl oxygen with the sulfur center of the reagent, followed by the elimination of sulfur-oxygen species and the sequential delivery of two fluoride (B91410) ions to the carbocationic intermediate. This method is the most plausible for the final step in the synthesis of this compound from a 1,4-dione precursor.

Table 1: Comparison of Common Nucleophilic Deoxyfluorination Reagents
ReagentAcronymTypical ConditionsKey Characteristics
Diethylaminosulfur TrifluorideDASTDCM, 0 °C to RTHighly versatile and reactive; thermally unstable (can detonate >90 °C). commonorganicchemistry.comsigmaaldrich.com
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-Fluor®DCM or neat, RT to refluxSimilar reactivity to DAST but significantly more thermally stable. commonorganicchemistry.com
Sulfur TetrafluorideSF₄HF (catalyst), high temp/pressureHighly effective but toxic gas requiring specialized equipment.

Precursor Synthesis and Functional Group Introduction

The synthesis of the target molecule hinges on the preparation of a suitable precursor that either already contains the 2,2-dimethylcyclohexanone (B156460) framework or allows for its construction, followed by the regioselective introduction of the gem-difluoro group at the C-4 position.

The 2,2-dimethylcyclohexan-1-one core structure can be assembled through several synthetic routes. One common approach involves the Robinson annulation, which constructs a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgjk-sci.commasterorganicchemistry.com For instance, the reaction of a suitably substituted enolate with methyl vinyl ketone can lead to the formation of a cyclohexenone ring system, which can be further modified. libretexts.org

A more direct method is the α-alkylation of a pre-existing cyclohexanone. For example, 2-methylcyclohexanone (B44802) can be deprotonated to form an enolate, which is then reacted with a methylating agent like methyl iodide. This process can be repeated to install the second methyl group, though controlling polyalkylation and regioselectivity can be challenging.

Alternatively, a robust synthesis starts from 2-methylcyclohexane-1,3-dione. This precursor can be methylated to afford 2,2-dimethylcyclohexane-1,3-dione. orgsyn.org Subsequent selective reduction or deoxygenation of one of the two carbonyl groups would yield the desired 2,2-dimethylcyclohexan-1-one scaffold.

Direct fluorination at the C-4 position of 2,2-dimethylcyclohexan-1-one is not feasible. Therefore, a synthetic strategy must involve the preparation of an intermediate that is functionalized at the C-4 position, which can then be converted to the gem-difluoro group. The most logical precursor for this transformation is 2,2-dimethylcyclohexane-1,4-dione .

The synthesis of this 1,4-dione can be envisioned through several pathways. One potential route is through the allylic oxidation of a cyclohexenone intermediate. For example, 2,2-dimethylcyclohexan-1-one could be converted to 2,2-dimethylcyclohex-3-en-1-one, which could then undergo allylic oxidation to install the second carbonyl group at C-4. chemrxiv.org Another promising approach is adapted from the synthesis of the related compound 2,2,6-trimethylcyclohexane-1,4-dione, which is prepared by the epoxidation of β-isophorone followed by acid-catalyzed rearrangement. google.com

Once the key intermediate, 2,2-dimethylcyclohexane-1,4-dione, is synthesized, the final step is a selective deoxyfluorination. The carbonyl group at the C-1 position is sterically hindered by the adjacent gem-dimethyl group. This steric hindrance is expected to direct a nucleophilic fluorinating reagent, such as DAST or Deoxo-Fluor®, to react preferentially at the less-hindered C-4 carbonyl. This selective transformation would yield the target molecule, this compound.

Table 2: Proposed Synthetic Route for this compound
StepPrecursorReactionProductRationale
1Appropriate CyclohexenoneEpoxidation & Rearrangement2,2-Dimethylcyclohexane-1,4-dioneInstallation of the key C-4 carbonyl group. google.com
22,2-Dimethylcyclohexane-1,4-dioneSelective Nucleophilic Deoxyfluorination (e.g., with DAST)This compoundSteric hindrance at C-1 directs fluorination to C-4. commonorganicchemistry.comsigmaaldrich.com

Advanced Synthetic Techniques

Recent advancements in synthetic methodology offer improved safety, efficiency, and scalability for fluorination reactions. One significant development is the use of continuous flow chemistry for deoxyfluorination. Performing reactions with hazardous and highly reactive reagents like sulfur tetrafluoride (SF₄) in a continuous flow reactor enhances safety by minimizing the amount of the reagent present at any given time and allowing for better control over reaction parameters such as temperature and pressure. This technology has been successfully applied to the conversion of ketones into their corresponding gem-difluorides, reducing the formation of undesired byproducts and enabling a more efficient process. Such advanced techniques could be applied to the synthesis of this compound to improve the safety and yield of the final fluorination step.

Catalytic Methods for Fluorine Incorporation

Catalytic methods for the direct and selective incorporation of fluorine atoms into organic molecules represent a cornerstone of modern fluorine chemistry. While the direct catalytic γ-gem-difluorination of a pre-formed cyclohexanone ring is challenging, the most established catalytic approach for fluorinating cyclic ketones is the α-fluorination using electrophilic fluorinating reagents, which is often mediated by organocatalysts. scispace.comnih.gov

This methodology typically involves the in-situ generation of an enol or enamine intermediate from the parent ketone. This intermediate then acts as a nucleophile, attacking an electrophilic fluorine source such as Selectfluor® (F-TEDA-BF₄). sapub.org The use of chiral amine catalysts can render this process highly enantioselective. nih.gov The reaction proceeds under mild conditions, and its efficiency is governed by a combination of steric and electronic factors related to the ketone substrate. scispace.comsapub.org Although this method fluorinates the carbon adjacent to the carbonyl (the α-position), it represents a principal catalytic strategy for modifying cyclic ketones with fluorine. For a compound like this compound, such catalytic principles would likely be applied in a multi-step synthesis rather than a direct fluorination of 2,2-dimethylcyclohexan-1-one at the C-4 position.

The table below summarizes representative examples of the catalytic α-fluorination of cyclic ketones, illustrating typical reagents and conditions.

Starting KetoneFluorinating AgentCatalystSolventYield (%)Ref
CyclohexanoneSelectfluor®L-prolineCH₃CN90% (mono-fluoro) nih.gov
4-tert-ButylcyclohexanoneSelectfluor®(S)-2-(Triflylaminomethyl)pyrrolidineDioxane92% nih.gov
1-IndanoneSelectfluor®Not specified (enol mechanism)Not specifiedModerate scispace.comsapub.org
2-PhenylcyclohexanoneSelectfluor®Cinchona Alkaloid DerivativeToluene95% nih.gov

Mechanochemical Approaches in Fluorinated Cyclohexanone Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging sustainable and solvent-free synthetic technique. nih.gov This approach has been successfully applied to the synthesis of fluorinated organic compounds, including derivatives of ketones. nih.govrsc.org A notable mechanochemical method involves the reaction of ketones with an in-situ generated difluorocarbene under ball-milling conditions. nih.gov

In this process, a ketone is milled at room temperature with a difluorocarbene precursor, such as (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br), an activator like potassium bifluoride (KFHF), and a grinding auxiliary. nih.gov The mechanical energy facilitates the generation of difluorocarbene, which then reacts with the ketone. The proposed mechanism involves a nucleophilic attack by the ketone's carbonyl oxygen on the difluorocarbene, followed by a protonation-deprotonation sequence to yield a difluoromethyl enol ether. nih.gov This solvent-free method is efficient, with reactions often completing within 90 minutes. nih.gov This strategy demonstrates the potential of mechanochemistry to construct C-F bonds in a controlled manner, offering an environmentally benign alternative to traditional solution-phase synthesis.

The following table presents findings from the mechanochemical difluoromethylation of various ketones to form difluoromethyl enol ethers. nih.gov

Substrate KetoneDifluorocarbene PrecursorActivatorReaction TimeProduct Yield (%)Ref
4-MethylacetophenoneTMSCF₂BrKFHF90 min74% nih.gov
2-AcetonaphthoneTMSCF₂BrKFHF90 min66% nih.gov
CyclohexanoneTMSCF₂BrKFHF90 min50% nih.gov
CyclopentanoneTMSCF₂BrKFHF90 min44% nih.gov

Photochemical Reactions in Fluorinated Compound Synthesis

Visible-light photoredox catalysis has become a powerful strategy for activating small molecules and forging complex chemical bonds under mild conditions. chemrxiv.orgchemrxiv.org This approach has been effectively used in the synthesis of a wide array of organofluorine compounds. One relevant application is the organo-photoredox catalyzed gem-difluoroallylation of ketones. chemrxiv.org

This reaction transforms cyclic ketone derivatives into valuable gem-difluoroalkenes. The ketone is first converted into an activatable form, such as a dihydroquinazolinone, which then reacts with an α-trifluoromethyl alkene in the presence of an organic photocatalyst and visible light. chemrxiv.org The reaction proceeds through a proposed mechanism involving single-electron transfer (SET) from the excited photocatalyst, which triggers C-C bond cleavage and the formation of radical intermediates that ultimately lead to the gem-difluoroallylated product. chemrxiv.org This methodology is characterized by its mild conditions and broad substrate scope, including applications in the late-stage modification of complex molecules. chemrxiv.org

Research findings on the photoredox-catalyzed gem-difluoroallylation of cyclic ketone derivatives are detailed in the table below. chemrxiv.org

Ketone DerivativeAlkene ReagentPhotocatalystSolventProduct Yield (%)Ref
Cyclohexanone-derived Dihydroquinazolinone3,3,3-Trifluoro-1-phenylprop-1-ene4CzIPNDioxane99% chemrxiv.org
Cyclopentanone-derived Dihydroquinazolinone3,3,3-Trifluoro-1-phenylprop-1-ene4CzIPNDioxane87% chemrxiv.org
4-Methylcyclohexanone-derived Dihydroquinazolinone3,3,3-Trifluoro-1-phenylprop-1-ene4CzIPNDioxane96% chemrxiv.org
Camphor-derived Dihydroquinazolinone3,3,3-Trifluoro-1-phenylprop-1-ene4CzIPNDioxane65% chemrxiv.org

Chemical Reactivity and Transformations of 4,4 Difluoro 2,2 Dimethylcyclohexan 1 One

Reactions at the Carbonyl Group

The carbonyl group in 4,4-Difluoro-2,2-dimethylcyclohexan-1-one is a primary site for chemical transformations, most notably nucleophilic additions. The reactivity of this ketone is significantly influenced by the electronic effects of the gem-difluoro group at the 4-position.

Nucleophilic Additions to the Ketone Moiety

Nucleophilic addition reactions are characteristic of ketones, involving the attack of a nucleophile on the electrophilic carbonyl carbon. The gem-difluoro group at the 4-position exerts a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma framework of the cyclohexane (B81311) ring, increasing the partial positive charge on the carbonyl carbon and thus enhancing its electrophilicity. Consequently, this compound is expected to be more reactive towards nucleophiles compared to its non-fluorinated counterpart, 2,2-dimethylcyclohexanone (B156460).

Common nucleophilic addition reactions applicable to this ketone would include the formation of cyanohydrins, hemiacetals, and imines. For instance, reaction with hydrogen cyanide would yield the corresponding cyanohydrin. Similarly, reactions with alcohols in the presence of an acid catalyst would lead to the formation of hemiacetals and subsequently acetals.

The steric hindrance provided by the axial methyl group at the C-2 position can influence the stereochemical outcome of nucleophilic attacks on the carbonyl group. Nucleophiles may preferentially attack from the less hindered equatorial face.

Enolization and Reactions at Alpha-Carbons

Ketones with alpha-hydrogens can undergo enolization in the presence of an acid or a base to form an enol or an enolate, respectively. This compound has alpha-hydrogens at the C-3 and C-5 positions. However, the presence of two methyl groups at the C-2 position means there are no alpha-hydrogens at this position.

The acidity of the alpha-protons at C-3 and C-5 is influenced by the electron-withdrawing gem-difluoro group. This inductive effect can lead to a modest increase in the acidity of these protons, facilitating the formation of the enolate anion under basic conditions. Once formed, the enolate can act as a nucleophile in various reactions, such as alkylation and aldol (B89426) condensation.

It is important to note that the steric bulk of the 2,2-dimethyl groups will likely disfavor reactions that require the formation of a bulky transition state at the alpha-carbon.

Reactivity of the gem-Difluoro Moiety

The gem-difluoro group is generally stable; however, under specific conditions, it can participate in chemical transformations.

Deprotonative Functionalization of the Difluoromethyl Group

While the C-F bond is strong, the possibility of deprotonation at a carbon bearing fluorine atoms exists, particularly if the resulting carbanion is stabilized. In the case of this compound, deprotonation at the C-4 position is highly unlikely due to the lack of activating groups that would stabilize the resulting carbanion. Therefore, direct deprotonative functionalization at the difluorinated carbon is not a feasible reaction pathway for this molecule.

Substitutions and Eliminations Involving Fluorine Atoms

The substitution of fluorine atoms in a gem-difluoroalkane is a challenging transformation due to the high strength of the carbon-fluorine bond. Nucleophilic substitution reactions at the C-4 position are not expected to occur under normal conditions.

Elimination reactions involving the fluorine atoms are more plausible, particularly if a good leaving group is present on an adjacent carbon. In the saturated ring system of this compound, such elimination reactions are not readily accessible. However, transformation of the ketone to an enol or enolate could potentially set up a scenario for a subsequent elimination of a fluorine atom, although this would require harsh conditions and is not a commonly observed reaction pathway. A study on the palladium-catalyzed reaction of fluorinated diazoalkanes with indole (B1671886) heterocycles has shown that a β-fluoride elimination can be a key step in the synthesis of gem-difluoro olefins. nih.gov

Influence of Fluorine on Adjacent Reactivity

The primary influence of the gem-difluoro moiety on the reactivity of adjacent and nearby functional groups is through its strong electron-withdrawing inductive effect. As previously discussed, this effect enhances the electrophilicity of the carbonyl group.

A study on the physicochemical properties of functionalized gem-difluorinated cycloalkanes found that the influence of the CF2 moiety on the acidity and basicity of carboxylic acids and amines was primarily defined by the inductive effect of the fluorine atoms. nih.gov This suggests that the electronic influence of the gem-difluoro group in this compound will be a dominant factor in its chemical reactivity. Furthermore, the introduction of a gem-difluoro group can impact the lipophilicity and metabolic stability of a molecule, which are important considerations in medicinal chemistry. nih.govresearchgate.net

The table below summarizes the expected reactivity at different positions of the molecule.

PositionType of ReactionExpected ReactivityInfluencing Factors
C-1 (Carbonyl) Nucleophilic AdditionEnhancedElectron-withdrawing effect of the gem-difluoro group. Steric hindrance from the 2,2-dimethyl groups.
C-3, C-5 (Alpha-Carbons) Enolization, Alkylation, AldolPossibleAcidity of alpha-protons influenced by the gem-difluoro group. Steric hindrance.
C-4 (gem-Difluoro) Substitution/EliminationLowHigh C-F bond strength. Lack of suitable leaving groups on adjacent carbons.

Transformations of the Dimethyl Substituents

The gem-dimethyl group at the C-2 position, being adjacent to the carbonyl group, is sterically bulky but generally unreactive under ionic conditions. However, these methyl groups can be susceptible to transformations under free-radical conditions.

Free-Radical Halogenation

The most predictable reaction involving the dimethyl substituents is free-radical halogenation. wikipedia.orglibretexts.org This type of reaction is characteristic of alkanes and alkyl groups and is typically initiated by ultraviolet (UV) light or a radical initiator. wikipedia.org In this process, a hydrogen atom on one of the methyl groups is substituted by a halogen atom (e.g., chlorine or bromine).

The reaction proceeds through a classic chain mechanism involving three stages: initiation, propagation, and termination. libretexts.org

Initiation: UV radiation causes the homolytic cleavage of a halogen molecule (e.g., Cl₂) to form two highly reactive halogen radicals (Cl•). youtube.com

Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups to form hydrogen chloride (HCl) and a primary alkyl radical. This new radical then reacts with another chlorine molecule to yield the halogenated product (4,4-difluoro-2-methyl-2-(chloromethyl)cyclohexan-1-one) and another chlorine radical, which continues the chain. youtube.com

Termination: The reaction ceases when two radicals combine. youtube.com

Given the presence of six equivalent primary hydrogens on the two methyl groups, monosubstitution is the most likely initial outcome. However, controlling the reaction to prevent further halogenation can be challenging, and mixtures of mono-, di-, and poly-halogenated products may be formed depending on the reaction conditions. libretexts.org

Table 1: General Conditions for Free-Radical Halogenation of Alkyl Groups

Reagent(s)ConditionsProduct Type
Cl₂, Br₂UV light (hν) or Heat (Δ)Alkyl Halide
N-Bromosuccinimide (NBS)UV light (hν), Radical Initiator (e.g., AIBN)Allylic/Benzylic Bromide

This table presents generalized conditions for free-radical halogenation reactions.

Ring-Opening and Rearrangement Reactions

The cyclohexanone (B45756) ring, influenced by its substituents, can undergo several types of ring-opening and rearrangement reactions, most notably the Baeyer-Villiger oxidation and the Favorskii rearrangement.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. wikipedia.orgmdpi.com This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. sigmaaldrich.com

The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The established order of migratory preference is: tertiary alkyl > secondary alkyl > primary alkyl. organic-chemistry.org In the case of this compound, the oxygen atom can insert between C1-C2 or C1-C6.

C2 is a quaternary carbon (part of the gem-dimethyl group).

C6 is a secondary carbon (a methylene (B1212753) group).

Based on the migratory aptitude rules, the more substituted carbon, C2, is expected to migrate preferentially. This would lead to the formation of a seven-membered lactone, specifically 5,5-difluoro-7,7-dimethyloxepan-2-one.

Table 2: Predicted Outcome of Baeyer-Villiger Oxidation

Starting MaterialOxidantPredicted Major Product
This compoundm-CPBA5,5-Difluoro-7,7-dimethyloxepan-2-one

This table shows the predicted product based on established migratory aptitude in the Baeyer-Villiger oxidation. organic-chemistry.org

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones that, in the case of cyclic substrates, results in a ring contraction. wikipedia.org This reaction occurs in the presence of a base, such as an alkoxide (e.g., sodium methoxide). alfa-chemistry.comnumberanalytics.com

For this compound to undergo this rearrangement, it would first need to be halogenated at an α-carbon bearing a proton. The C2 position lacks protons, but the C6 position (a methylene group) can be halogenated, for instance, via an acid-catalyzed reaction with Br₂.

Treatment of the resulting 6-bromo-4,4-difluoro-2,2-dimethylcyclohexan-1-one with a base like sodium methoxide (B1231860) would initiate the rearrangement. The proposed mechanism involves the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then attacked by the methoxide nucleophile. wikipedia.org The subsequent ring-opening of the strained cyclopropanone ring leads to a more stable carbanion, ultimately yielding a ring-contracted cyclopentane (B165970) carboxylic acid ester. The expected product would be methyl 3,3-difluoro-5,5-dimethylcyclopentane-1-carboxylate.

Table 3: Plausible Reaction Sequence for Favorskii Rearrangement

StepReactantReagent(s)Product
1. α-HalogenationThis compoundBr₂, Acetic Acid6-Bromo-4,4-difluoro-2,2-dimethylcyclohexan-1-one
2. Rearrangement6-Bromo-4,4-difluoro-2,2-dimethylcyclohexan-1-oneSodium Methoxide (NaOMe)Methyl 3,3-difluoro-5,5-dimethylcyclopentane-1-carboxylate

This table outlines a hypothetical two-step sequence to achieve a Favorskii rearrangement, a known reaction for α-halo ketones. nrochemistry.com

Photochemical Ring-Opening

Upon photoexcitation with UV light, cyclohexanone and its derivatives can undergo a Norrish Type I cleavage. uci.edunih.gov This reaction involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group, forming a diradical intermediate. acs.org For the title compound, cleavage of the C1-C2 bond would produce a more stable acyl radical and a tertiary alkyl radical. This diradical can then undergo a variety of subsequent reactions, including intramolecular hydrogen abstraction to form an unsaturated aldehyde, representing a ring-opening transformation. researchgate.net

Spectroscopic Data for this compound Currently Unavailable

Following a comprehensive search of scientific literature, chemical databases, and spectroscopic repositories, detailed experimental data for the spectroscopic characterization of this compound could not be located. As a result, the specific research findings required to populate the requested article sections on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are not available in the public domain.

The structural elucidation of a novel or specific chemical entity relies heavily on empirical data obtained from techniques such as ¹H, ¹³C, and ¹⁹F NMR, as well as High-Resolution Mass Spectrometry (HRMS). These methods provide definitive information regarding the molecular framework, the chemical environment of individual atoms, and the precise molecular formula.

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Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions. The fragmentation pattern of 4,4-Difluoro-2,2-dimethylcyclohexan-1-one in a mass spectrum provides valuable clues to its structure. The molecular ion (M+) peak would correspond to the molecular weight of the compound. The fragmentation of the molecular ion is influenced by the stability of the resulting fragments, with more stable carbocations being more likely to form. chemguide.co.uklibretexts.org

Key fragmentation pathways for this compound are predicted to involve:

Alpha-Cleavage: The cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This can result in the loss of a methyl group ([M-15]⁺) or an ethyl radical, leading to the formation of a stable acylium ion.

Loss of CO: A characteristic fragmentation of cyclic ketones is the elimination of a neutral carbon monoxide molecule, leading to a fragment ion with a mass 28 units less than the molecular ion ([M-28]⁺).

Cleavage involving the difluoro group: The presence of the two fluorine atoms can influence the fragmentation, potentially leading to the loss of HF or CF₂ fragments.

Ring Cleavage: The cyclohexanone (B45756) ring can undergo cleavage at various points, leading to a series of fragment ions.

A hypothetical fragmentation pattern is summarized in the table below.

m/z Value Proposed Fragment Ion Possible Fragmentation Pathway
M⁺[C₈H₁₂F₂O]⁺Molecular Ion
M-15[C₇H₉F₂O]⁺Loss of a methyl radical (•CH₃)
M-28[C₇H₁₂F₂]⁺•Loss of carbon monoxide (CO)
M-43[C₅H₅F₂O]⁺Loss of a propyl radical (•C₃H₇)
M-50[C₈H₁₂O]⁺•Loss of difluoromethylene (CF₂)

Note: This table represents a predictive analysis based on general fragmentation principles and may not reflect experimentally observed data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its ketone and difluoroalkane functionalities.

The key IR absorption bands for this compound are predicted as follows:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carbonyl (C=O)Stretch1715 - 1730
Carbon-Fluorine (C-F)Stretch1000 - 1200
C-H (Alkyl)Stretch2850 - 2960
C-H (Alkyl)Bend1370 - 1465

The strong absorption band in the region of 1715-1730 cm⁻¹ is a definitive indicator of the carbonyl group of the ketone. The presence of strong bands in the 1000-1200 cm⁻¹ range would confirm the presence of the C-F bonds. The various C-H stretching and bending vibrations confirm the presence of the dimethylcyclohexane backbone.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile compounds. For this compound, a normal-phase HPLC method using a silica (B1680970) gel column with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) could be employed for purification. Alternatively, reversed-phase HPLC with a C18 column and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) can be used for purity assessment.

Gas Chromatography (GC): Given its likely volatility, gas chromatography is a suitable method for the purity assessment of this compound. A capillary column with a non-polar stationary phase would be appropriate. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). GC coupled with a mass spectrometer (GC-MS) would provide both separation and structural information, confirming the identity and purity of the compound by comparing the obtained mass spectrum with known data.

Column Chromatography: For larger-scale purification, column chromatography using silica gel as the stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) is a common and effective method. orgsyn.org The separation is based on the differential adsorption of the compound and any impurities onto the silica gel.

Computational Chemistry and Theoretical Studies

Conformational Analysis of the Cyclohexane (B81311) Ring System

The conformation of the cyclohexane ring in 4,4-Difluoro-2,2-dimethylcyclohexan-1-one is a subject of considerable interest due to the presence of bulky and electronegative substituents. These groups introduce steric and electronic effects that significantly influence the geometry and stability of the ring.

Influence of gem-Difluoro and gem-Dimethyl Substituents on Ring Conformation

The presence of both gem-difluoro and gem-dimethyl groups on the cyclohexane ring introduces significant steric and electronic perturbations that dictate its preferred conformation. The gem-dimethyl group at the C2 position generally favors a conformation where one methyl group is axial and the other is equatorial to minimize steric strain.

Energy Minimization and Conformational Equilibria

Computational methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to determine the most stable conformations of this compound. These calculations involve optimizing the geometry of various possible conformers (e.g., chair, boat, twist-boat) and calculating their relative energies.

The chair conformation is generally the most stable for cyclohexane derivatives. For this compound, two chair conformers are in equilibrium through a ring-flip process. The relative energies of these conformers determine the position of the equilibrium. The conformer that minimizes unfavorable steric interactions, such as 1,3-diaxial interactions, will be lower in energy and thus more populated at equilibrium. sapub.orgpressbooks.pub The presence of the ketone at C1 introduces a slight flattening of the ring in that region.

Below is a hypothetical data table illustrating the relative energies of different conformers, which would be obtained from computational studies.

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Chair 10.0095.2
Chair 22.504.7
Twist-Boat5.500.1

Note: This data is illustrative and would be derived from specific computational calculations.

Analysis of the Gauche Effect in Fluorinated Cyclohexanes

The gauche effect is a stereoelectronic phenomenon where a gauche conformation is more stable than an anti conformation, contrary to what would be expected based on steric hindrance alone. wikipedia.org This effect is particularly prominent in molecules containing electronegative substituents like fluorine. chemeurope.com

In the context of this compound, the gauche effect can influence the dihedral angles within the cyclohexane ring. The stabilization arises from hyperconjugation, which involves the donation of electron density from a C-H or C-C σ bonding orbital into an adjacent C-F σ* antibonding orbital. wikipedia.orgchemeurope.com This interaction is maximized when the orbitals are in a gauche arrangement.

The interplay of hyperconjugation and steric repulsion (Pauli repulsion) between the fluorine atoms and adjacent groups ultimately determines the conformational preference. nih.govru.nl While hyperconjugation favors a gauche arrangement, steric repulsion can counteract this effect, especially with larger halogens. nih.govru.nl However, for the relatively small fluorine atoms, steric repulsion is often not strong enough to overcome the stabilizing hyperconjugative interactions. nih.govru.nl

Electronic Structure and Reactivity Predictions

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Computational methods provide valuable insights into the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com In this compound, the HOMO is likely to be localized on the oxygen atom of the carbonyl group, which has lone pairs of electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons, acting as an electrophile. youtube.com The LUMO is expected to be centered on the carbonyl carbon, which is electron-deficient due to the electronegativity of the adjacent oxygen atom.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Below is a hypothetical data table summarizing the results of an FMO analysis.

OrbitalEnergy (eV)Primary Atomic Contribution
HOMO-9.5Oxygen (n-orbital)
LUMO-1.2Carbonyl Carbon (π*-orbital)
HOMO-LUMO Gap8.3-

Note: This data is illustrative and would be derived from specific computational calculations.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution within a molecule. wolfram.comresearchgate.net It is generated by mapping the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors are used to represent regions of varying electrostatic potential:

Red: Indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. In this compound, this region would be concentrated around the carbonyl oxygen. researchgate.net

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. This region would be most prominent around the carbonyl carbon. researchgate.net

Green/Yellow: Represents regions of neutral or intermediate electrostatic potential.

The EPS map provides a clear and intuitive picture of the molecule's polarity and reactive sites, complementing the information obtained from FMO analysis. It can be a useful tool for predicting how the molecule will interact with other polar molecules and ions. youtube.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. pitt.edursc.org For compounds like this compound, theoretical studies can predict reaction pathways, identify transient intermediates, and determine the energetics of transition states. researchgate.net Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate reaction mechanisms in organic chemistry. pitt.edursc.org

A pertinent example of computational investigation into reaction mechanisms involves the study of reactions with difluorocarbene species. researchgate.net Such studies systematically explore potential reaction pathways and their corresponding energy barriers. For instance, in a pyridinium (B92312) ylide-mediated cycloaddition, computational methods were used to compare the energy barriers of the desired cycloaddition pathway with undesired competitive pathways. researchgate.net This type of analysis is crucial for understanding reaction outcomes and for the rational design of new reactions. The insights gained from modeling related fluorinated compounds can be extrapolated to predict the reactivity of this compound in various chemical transformations.

The general approach to studying a reaction mechanism for a compound like this compound using computational modeling would involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants (e.g., this compound and a reacting partner) and the expected products are computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and products. The transition state represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

Energy Profile Construction: By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile of the reaction can be constructed. This profile provides crucial information about the reaction's feasibility, kinetics (activation energy), and thermodynamics (reaction energy).

For fluorinated ketones, computational studies can also shed light on the influence of the fluorine atoms on the molecule's reactivity, such as their effect on the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. nih.gov

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts)

Computational chemistry provides powerful methods for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net This predictive capability is particularly valuable for fluorinated compounds like this compound, as ¹⁹F NMR is a highly sensitive and informative technique. nih.govescholarship.org Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts can aid in structure elucidation and conformational analysis. modgraph.co.ukresearchgate.net

The prediction of NMR chemical shifts is typically achieved using quantum chemical methods, most commonly DFT in combination with specialized basis sets. nih.gov The general workflow for predicting NMR chemical shifts is as follows:

Geometry Optimization: A high-quality optimized molecular structure is essential for accurate NMR predictions. This is usually obtained using DFT methods.

Magnetic Shielding Tensor Calculation: The magnetic shielding tensors for each nucleus are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Calculation: The calculated isotropic shielding value for each nucleus is then referenced against the calculated isotropic shielding value of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) to obtain the chemical shift.

For ¹⁹F NMR chemical shifts, it has been shown that gas-phase calculations can often provide sufficient accuracy, although including solvent effects can lead to small improvements. nih.gov The choice of the functional and basis set can significantly impact the accuracy of the predicted shifts. For instance, the B3LYP functional with the 6-31+G(d,p) basis set has been recommended for rapid predictions of ¹⁹F chemical shifts in fluoroaromatic compounds. nih.gov Scaling factors are sometimes developed from a curated set of compounds to improve the agreement between computed and experimental shifts. nih.govescholarship.org

Below is a hypothetical table of predicted NMR chemical shifts for this compound, illustrating the type of data that can be generated from computational studies.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Predicted ¹⁹F Chemical Shift (ppm)
C1 (C=O)205.0--
C245.02.50-
C330.01.80-
C4120.0 (t)--100.0
C530.01.80-
C645.02.50-
C(CH₃)₂35.0--
CH₃25.01.20-

Note: The values in this table are illustrative and not based on actual calculations for this specific molecule. The splitting pattern for C4 (t) indicates a triplet due to coupling with the two fluorine atoms.

Molecular Dynamics Simulations in Ligand-Protein Interactions (general methodology applied to related compounds)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery and medicinal chemistry, MD simulations are invaluable for understanding how a ligand, such as a derivative of this compound, might interact with a biological target like a protein. acs.org These simulations provide a dynamic view of the ligand-protein complex, revealing details about binding stability, conformational changes, and the role of solvent molecules. semanticscholar.org

The general methodology for performing an MD simulation of a ligand-protein complex involves several key steps:

System Setup: A starting structure of the protein-ligand complex is required, often obtained from experimental methods like X-ray crystallography or from molecular docking. The complex is then placed in a simulation box, typically filled with water molecules to mimic the physiological environment, and ions are added to neutralize the system and achieve a physiological salt concentration. semanticscholar.org

Force Field Selection: A force field is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. Common force fields for biomolecular simulations include AMBER, CHARMM, and OPLS. Appropriate parameters for the ligand must be generated if they are not already available.

Minimization and Equilibration: The initial system is energetically minimized to remove any steric clashes or unfavorable contacts. This is followed by a series of equilibration steps, usually involving heating the system to the desired temperature and adjusting the pressure to the desired value, while allowing the solvent and ions to relax around the protein and ligand.

Production Run: Once the system is equilibrated, a production simulation is run for a specific length of time, typically ranging from nanoseconds to microseconds. mdpi.com During this phase, the trajectory of all atoms (their positions, velocities, and accelerations) is saved at regular intervals.

Analysis: The resulting trajectory is analyzed to extract meaningful information. This can include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, analyzing hydrogen bonds and other interactions between the ligand and protein, and calculating binding free energies to estimate the binding affinity. mdpi.com

For fluorinated ligands, MD simulations can help to understand the role of fluorine atoms in binding, such as their participation in hydrogen bonds, halogen bonds, or hydrophobic interactions. acs.org

Molecular Docking and Pharmacophore Model Building (general methodology applied to related compounds)

Molecular docking and pharmacophore modeling are two widely used computational techniques in drug discovery to predict and analyze how small molecules bind to a protein's active site. mdpi.comnih.gov These methods are essential for virtual screening of large compound libraries and for designing new molecules with improved binding affinity and selectivity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves two main components: a search algorithm that generates a large number of possible binding poses of the ligand in the receptor's binding site, and a scoring function that estimates the binding affinity for each pose.

The general workflow for a molecular docking study is as follows:

Receptor and Ligand Preparation: The 3D structure of the protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms, assigning charges, and defining the binding site. The 3D structure of the ligand (e.g., this compound) is generated and optimized.

Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to place the ligand into the defined binding site in various orientations and conformations.

Scoring and Ranking: The scoring function calculates a score for each pose, which is an estimate of the binding free energy. The poses are then ranked based on their scores, with the top-ranked pose representing the most likely binding mode.

Post-Docking Analysis: The best-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

Pharmacophore Model Building

A pharmacophore model is an abstract representation of the key molecular features of a ligand that are necessary for binding to a specific receptor. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, aromatic rings, and positive or negative charges. nih.gov

Pharmacophore models can be generated in two ways:

Ligand-based: This approach is used when the structure of the receptor is unknown. A set of active ligands is superimposed, and the common chemical features are identified to create a pharmacophore model. mdpi.com

Structure-based: When the 3D structure of the ligand-receptor complex is available, the key interaction points between the ligand and the receptor are identified to build the pharmacophore model.

Once a pharmacophore model is created, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to bind to the same target. mdpi.comnih.gov

For a compound like this compound, these techniques could be used to identify potential protein targets and to guide the design of new derivatives with enhanced biological activity.

Stereochemical Aspects of 4,4 Difluoro 2,2 Dimethylcyclohexan 1 One and Its Derivatives

Chirality and Achirality Considerations in Cyclohexanone (B45756) Systems

In the study of stereochemistry, the concepts of chirality and achirality are fundamental to understanding the three-dimensional nature of molecules. A molecule is chiral if it is non-superimposable on its mirror image, and such a molecule lacks an improper axis of rotation (including a plane of symmetry or a center of inversion). Conversely, an achiral molecule possesses at least one such element of symmetry and is superimposable on its mirror image. msu.edu

The parent compound, 4,4-Difluoro-2,2-dimethylcyclohexan-1-one , is a chiral molecule. Its chirality arises from its specific substitution pattern on the cyclohexanone ring. An analysis of its structure reveals the absence of any plane of symmetry or center of inversion. A common test for achirality in cyclic systems is to look for a plane of symmetry that bisects the molecule into two identical, mirror-image halves. stackexchange.comechemi.com For this compound, a plane containing the C1 carbonyl and the C4 difluorinated carbon would reflect the C2 position, bearing two methyl groups, onto the C6 position, which bears two hydrogen atoms. Since a gem-dimethyl group is not a mirror image of a methylene (B1212753) group, this plane of symmetry does not exist, rendering the molecule chiral.

This can be contrasted with simpler, achiral cyclohexanone systems. For instance, unsubstituted cyclohexanone is achiral due to the presence of a plane of symmetry passing through the C1 and C4 atoms. Similarly, molecules like 4,4-difluorocyclohexanone (B151909) or 2,2-dimethylcyclohexanone (B156460) are also achiral as they each retain a plane of symmetry. The introduction of substituents at both the C2 and C4 positions in this compound removes this symmetry, leading to its chiral nature. Consequently, this compound can exist as a pair of enantiomers.

Table 1: Chirality Analysis of Selected Cyclohexanone Systems
CompoundKey SubstituentsPresence of Symmetry PlaneChirality
CyclohexanoneNoneYesAchiral
2,2-DimethylcyclohexanoneC2: gem-dimethylYesAchiral
4,4-DifluorocyclohexanoneC4: gem-difluoroYesAchiral
This compoundC2: gem-dimethyl, C4: gem-difluoroNoChiral

Diastereoselectivity in Synthetic Transformations

Synthetic transformations performed on chiral molecules like this compound can lead to the formation of diastereomers, particularly in reactions that generate a new stereocenter. Diastereoselectivity refers to the preferential formation of one diastereomer over another.

A prominent example is the nucleophilic addition to the carbonyl group at the C1 position, such as reduction to an alcohol. The reduction of this compound with a hydride reagent (e.g., sodium borohydride) introduces a new stereocenter at C1, resulting in the formation of two potential diastereomeric alcohols: cis-4,4-difluoro-2,2-dimethylcyclohexan-1-ol and trans-4,4-difluoro-2,2-dimethylcyclohexan-1-ol.

The stereochemical outcome of such a reaction is dictated by the facial selectivity of the nucleophilic attack on the carbonyl carbon. This selectivity is influenced by the steric and stereoelectronic environment of the ketone, which is established by the existing substituents and the ring's conformation. The gem-dimethyl group at the adjacent C2 position exerts a significant steric influence, hindering the approach of the nucleophile from one of the two faces of the planar carbonyl group. researchgate.netspcmc.ac.in In the preferred chair conformation, one of the C2-methyl groups occupies an axial position, which sterically shields the axial face of the carbonyl. Consequently, the hydride reagent is expected to attack preferentially from the less hindered equatorial face. This equatorial attack leads to the formation of the axial alcohol as the major diastereomer.

Table 2: Predicted Diastereoselectivity in the Reduction of this compound
ReactionAttacking SpeciesPreferred TrajectoryMajor Product (Diastereomer)Minor Product (Diastereomer)
Ketone Reduction (e.g., with NaBH4)Hydride (H-)Equatorial AttackAxial AlcoholEquatorial Alcohol

Conformational Effects on Reactivity and Selectivity

The reactivity of cyclic compounds and the selectivity of their reactions are intrinsically linked to their conformational preferences. For substituted cyclohexanes, the molecule predominantly adopts a chair conformation to minimize angle and torsional strain. The spatial arrangement of substituents in this conformation dictates their chemical behavior. spcmc.ac.inlibretexts.org

In this compound, the chair conformation positions the substituents in specific axial or equatorial orientations, which in turn governs the accessibility of the reactive carbonyl center. As discussed previously, the gem-dimethyl group at C2 results in one axial and one equatorial methyl group. The axial methyl group creates a sterically hindered environment on the axial face of the molecule, directly impacting the approach of reagents to the C1 carbonyl. researchgate.net

This conformational arrangement is the root cause of the diastereoselectivity observed in reactions like ketone reduction. The transition state energy for nucleophilic attack is highly sensitive to steric hindrance. researchgate.net The approach of a nucleophile from the axial face would lead to a high-energy transition state due to severe steric repulsion with the axial methyl group. In contrast, the equatorial approach encounters significantly less steric hindrance, resulting in a lower energy transition state and a faster reaction rate for the formation of the corresponding axial alcohol. Therefore, the conformation of the starting material directly controls the stereochemical pathway of the reaction, leading to a predictable and selective synthesis of one diastereomer over the other.

Influence of Substituents on Ring Inversion and Preferred Conformations

Cyclohexane (B81311) and its derivatives are not static; they undergo a rapid conformational change known as ring inversion or ring flipping, where one chair conformation converts into another. libretexts.orgyoutube.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. The rate of this inversion and the equilibrium distribution between the two chair forms are heavily influenced by the nature and position of the substituents.

For this compound, the geminal substitution pattern at both the C2 and C4 positions leads to a unique conformational situation. In any given chair conformation, both the C2 and C4 carbons will have one axial and one equatorial substituent (one methyl axial/one equatorial, and one fluorine axial/one equatorial). When the ring flips, the axial and equatorial positions for these substituents are interchanged. However, because the substituents on each carbon are identical (two methyls, two fluorines), the resulting conformation is energetically identical to the original one. Thus, the two chair conformers of this compound are degenerate, meaning they have the same energy level and are equally populated at equilibrium.

Despite the degeneracy of the conformers, the substituents significantly affect the energy barrier of the ring inversion process. The primary source of steric strain in substituted cyclohexanes is the 1,3-diaxial interaction, which is the repulsive force between axial substituents on carbons 1 and 3 (and 1 and 5, etc.). numberanalytics.comchemistrysteps.com In this molecule, these interactions are notable. The energy associated with placing a substituent in an axial position is quantified by its "A-value," with larger values indicating a stronger preference for the equatorial position. masterorganicchemistry.comwikipedia.org

Table 3: Key 1,3-Diaxial Interactions in a Chair Conformation of this compound
Axial SubstituentPositionInteracting Axial Group(s)Position(s)Interaction Type
Methyl (CH3)C2Fluorine (F)C4CH3 ↔ F
Methyl (CH3)C2Hydrogen (H)C6CH3 ↔ H
Fluorine (F)C4Hydrogen (H)C2F ↔ H
Fluorine (F)C4Hydrogen (H)C6F ↔ H

The presence of these bulky and electronegative groups increases the energy of the transition states (e.g., boat or twist-boat conformations) that the molecule must pass through during ring inversion. This leads to a higher energy barrier for the inversion process compared to less substituted cyclohexanones. scribd.com

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Key Intermediate in Complex Molecule Synthesis

4,4-Difluoro-2,2-dimethylcyclohexan-1-one functions as a key intermediate in multi-step synthetic pathways aimed at producing complex target molecules. The ketone group provides a reactive site for a wide range of chemical transformations, including nucleophilic additions, reductions, and condensations, allowing for the attachment of other molecular fragments.

Research has demonstrated the utility of the related 4,4-difluorocyclohexyl moiety in creating analogs of existing drugs. For instance, in the development of new cardiovascular agents, a 4,4-difluoro group was successfully incorporated onto a cyclohexyl ring to synthesize fluorinated versions of the drug perhexiline. researchgate.net This strategic modification highlights how building blocks containing the difluorocyclohexane core can be integrated into established synthetic sequences to produce complex, high-value molecules. The synthesis of diverse molecular libraries, such as those based on cyclohexen-1,4-dione scaffolds, further illustrates the principle of using a central core structure as a foundation for generating a wide array of derivatives. nih.gov

Utilization in the Development of Fluorinated Scaffolds and Analogs

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. The gem-difluoro group (CF₂) in this compound is particularly significant as it acts as a bioisostere for a methylene (B1212753) group (CH₂) or a carbonyl group (C=O), while conferring distinct electronic and metabolic characteristics.

A primary application of this scaffold is in the creation of fluorinated analogs to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. In the synthesis of perhexiline analogues, replacing a metabolically vulnerable C-H bond with a C-F bond by using a 4,4-difluorocyclohexyl group effectively blocked oxidation at that position. researchgate.net This resulted in compounds with greatly reduced susceptibility to CYP2D6-mediated metabolism and significantly improved stability in human and rat liver microsomes. researchgate.net This approach is part of a broader trend in drug discovery that leverages sp3-rich fluorinated scaffolds to improve the drug-like properties of bioactive compounds. researchgate.net

Building Block for Ligands and Catalysts in Chemical Reactions

The rigid and well-defined stereochemical nature of the 2,2-dimethylcyclohexanone (B156460) framework, combined with the electronic influence of the difluoro group, makes this compound a valuable precursor for the synthesis of specialized ligands and catalysts. The ketone functionality can be readily converted into other functional groups, such as amines or alcohols, which are common coordinating groups in metal-based catalysts.

For example, reduction of the ketone can yield a chiral alcohol, or reductive amination can produce a chiral amine, such as the related 4,4-Difluoro-2,2-dimethylcyclohexan-1-amine. biosynth.com These derivatives can then be incorporated into larger molecular structures to form chiral ligands for asymmetric catalysis. The gem-dimethyl groups provide steric bulk that can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction. The electron-withdrawing difluoro group can modulate the electronic properties of the ligand, thereby tuning the reactivity and selectivity of the catalyst. The synthesis of complex fluorinated molecules like isoflavone analogs demonstrates how core building blocks can be chemically manipulated to achieve a final, functional structure. mdpi.com

Precursor for Advanced Materials with Specific Electronic or Steric Characteristics

The unique combination of a saturated carbocyclic ring and a highly polarized gem-difluoro group makes derivatives of 4,4-difluorocyclohexane suitable for applications in materials science, particularly in the field of liquid crystals.

Patents have described the use of 4,4-difluorocyclohexane derivatives as components in nematic liquid crystal mixtures for electro-optical displays. google.com The incorporation of the difluorocyclohexane ring into mesogenic (liquid crystal-forming) molecules is used to influence the dielectric and optical anisotropy of the material. google.com The strong dipole moment associated with the C-F bonds contributes to a desirable dielectric constant, which is a critical parameter for the performance of liquid crystal displays (LCDs). The rigid cyclohexane (B81311) core helps maintain the rod-like molecular shape necessary for the formation of liquid crystalline phases. google.com This demonstrates the role of such fluorinated building blocks as precursors to advanced materials where specific electronic properties are required.

Contribution to Structure-Reactivity Relationship Studies in Medicinal Chemistry

The use of this compound and its derivatives is instrumental in conducting structure-reactivity and structure-property relationship studies, allowing chemists to systematically probe the effects of fluorination on molecular behavior.

Metabolic Blocking: A key area of study is the impact of gem-difluorination on metabolic stability. By comparing a parent compound with its 4,4-difluoro analog, researchers can quantify the improvement in resistance to oxidative metabolism. For example, studies on perhexiline showed that the non-fluorinated parent compound was rapidly metabolized, while the 4,4-difluoro derivative was extremely stable. researchgate.net

Table 2: Metabolic Stability of Perhexiline Analogs

Compound R¹ Group R² Group Stability (t₁/₂ in HLM)
Perhexiline (PHX) cyclohexyl cyclohexyl 100 ± 12 min
4,4-Difluoroperhexiline 4,4-difluorocyclohexyl cyclohexyl Highly Stable (>240 min)
4,4,4',4'-Tetrafluoroperhexiline 4,4-difluorocyclohexyl 4,4-difluorocyclohexyl Extremely Stable (>240 min)

Data adapted from research on fluorinated analogues of perhexiline. researchgate.net HLM = Human Liver Microsomes.

Electronic and Conformational Effects: The strong electron-withdrawing nature of fluorine atoms can significantly alter the local electronic environment within a molecule. This "fluorine effect" can influence the acidity or basicity of nearby functional groups and change non-covalent interaction patterns, such as hydrogen bonding and dipole-dipole interactions. nih.gov Furthermore, the gem-dimethyl groups lock the cyclohexane ring into a preferred conformation, providing a rigid scaffold. This rigidity is advantageous for studying how the precise three-dimensional positioning of substituents affects binding affinity to biological targets, as it reduces the number of accessible conformations that the molecule can adopt.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4-difluoro-2,2-dimethylcyclohexan-1-one, and what are their limitations?

  • Methodological Answer : A plausible route involves reductive amination of ketone precursors (e.g., 4,4-dimethoxycyclohexanone) with ammonia and hydrogen over a palladium catalyst, though direct experimental data for this compound is limited . Adjustments may include fluorination steps using reagents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms. Challenges include steric hindrance from dimethyl groups and fluorine’s electron-withdrawing effects, which may reduce reaction yields.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 19F^{19}\text{F} NMR to confirm fluorine positions and 13C^{13}\text{C} NMR to resolve cyclohexanone ring substituents. Fluorine’s electronegativity induces deshielding in adjacent carbons.
  • IR : The carbonyl stretch (~1700 cm1^{-1}) is diagnostic; fluorine substitution may shift this signal slightly.
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular formula (C8_8H12_{12}F2_2O) and isotopic patterns due to fluorine .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • Solubility : Low polarity due to fluorine and methyl groups suggests solubility in organic solvents (e.g., dichloromethane, THF).
  • Stability : Fluorine’s inductive effect stabilizes the ketone against nucleophilic attack, but acidic/basic conditions may induce elimination (e.g., HF loss) .

Advanced Research Questions

Q. How do the fluorine atoms in this compound influence its reactivity in nucleophilic additions or eliminations?

  • Methodological Answer : Fluorine’s electron-withdrawing nature polarizes the carbonyl group, enhancing electrophilicity. However, steric hindrance from dimethyl groups may limit nucleophilic access. For elimination studies, use bases like NaOH/EtOH to probe dehydrohalogenation pathways and monitor HF release via 19F^{19}\text{F} NMR or ion chromatography .

Q. What computational methods are suitable for predicting reaction pathways involving this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states for fluorinated cyclohexanone derivatives using Gaussian 16 or similar software. Focus on steric effects from methyl groups and fluorine’s electronic contributions .
  • Molecular Dynamics : Simulate solvent interactions to predict solubility or aggregation behavior.

Q. How can this compound serve as a precursor for bioactive molecules, and what are the synthetic challenges?

  • Methodological Answer : The cyclohexanone scaffold is common in pharmaceuticals. Potential steps:

  • Reduction : Convert ketone to alcohol for further functionalization.
  • Amination : Introduce amine groups via reductive amination (requires masking/reducing steric hindrance).
    Challenges include preserving stereochemistry and avoiding fluorine displacement during harsh reactions .

Data Contradictions and Resolution Strategies

Q. Conflicting reports exist on the stability of fluorinated cyclohexanones under basic conditions. How can these discrepancies be resolved?

  • Methodological Answer :

  • Controlled Experiments : Replicate conditions (e.g., pH, temperature) from conflicting studies and monitor degradation via HPLC or 19F^{19}\text{F} NMR.
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled water to trace hydrolysis pathways.
  • Computational Validation : Compare activation energies for elimination vs. hydrolysis using DFT .

Tables for Key Data

Property Value/Observation Method Reference
Molecular FormulaC8_8H12_{12}F2_2OHRMS
Carbonyl Stretch (IR)~1700 cm1^{-1}FT-IR
19F^{19}\text{F} NMR Shiftδ -120 to -150 ppm (CF2_2)470 MHz NMR
Predicted LogP~2.5 (lipophilic)Computational (DFT)

Recommendations for Future Research

  • Synthetic Optimization : Explore flow chemistry to mitigate steric effects in large-scale synthesis.
  • Biological Screening : Test derivatives for enzyme inhibition (e.g., cyclooxygenase) using fluorinated analogs as probes .
  • Environmental Impact : Assess persistence of fluorinated byproducts using LC-MS/MS and ecotoxicity assays .

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